molecular formula C13H11NO2S B2431576 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate CAS No. 338981-72-9

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate

Cat. No.: B2431576
CAS No.: 338981-72-9
M. Wt: 245.30 g/mol
InChI Key: WOQRFVWAGYMIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The specific structure of this compound includes a thiazole ring attached to a phenylpropenoate moiety, making it a compound of interest for various scientific research applications.

Scientific Research Applications

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and sensors

Safety and Hazards

The safety and hazards of a specific thiazole compound would depend on its structure and properties. Some thiazole compounds can be harmful if swallowed or inhaled, and may cause skin or eye irritation .

Future Directions

The development of new thiazole derivatives with improved biological activities and reduced side effects is a promising area of research. These compounds could potentially be used in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate typically involves the reaction of thiazole derivatives with cinnamic acid derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,3-thiazole-4-carboxylic acid: Known for its antimicrobial properties.

    2-aminothiazole: Used in the synthesis of various pharmaceuticals.

    4-methylthiazole: Found in flavoring agents and fragrances.

Uniqueness

1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate is unique due to its combined thiazole and phenylpropenoate structure, which imparts distinct biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate' involves the condensation of 2-bromoacetic acid with thiosemicarbazide to form 1,3-thiazol-5-ylmethyl thiosemicarbazide, which is then reacted with benzaldehyde to form the desired product.", "Starting Materials": [ "2-bromoacetic acid", "thiosemicarbazide", "benzaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-bromoacetic acid with thiosemicarbazide in the presence of a base such as sodium hydroxide to form 1,3-thiazol-5-ylmethyl thiosemicarbazide.", "Step 2: Reaction of 1,3-thiazol-5-ylmethyl thiosemicarbazide with benzaldehyde in the presence of a catalyst such as acetic acid to form the desired product, 1,3-thiazol-5-ylmethyl (E)-3-phenyl-2-propenoate." ] }

CAS No.

338981-72-9

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl 3-phenylprop-2-enoate

InChI

InChI=1S/C13H11NO2S/c15-13(16-9-12-8-14-10-17-12)7-6-11-4-2-1-3-5-11/h1-8,10H,9H2

InChI Key

WOQRFVWAGYMIME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=CN=CS2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.